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Compound of Interest

Compound Name: 2-Fluoro-6-nitrobenzaldehyde

Cat. No.: B167507 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the predicted Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Fluoro-6-
nitrobenzaldehyde (CAS: 1644-82-2). Due to the limited availability of fully assigned public

experimental spectra for this specific compound, the data presented herein is based on

established spectroscopic principles and analysis of structurally related molecules. This guide

is intended to aid in the identification, characterization, and quality control of 2-Fluoro-6-
nitrobenzaldehyde.

Data Presentation: Predicted Spectral Data
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, IR, and

MS analyses.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals. The aldehydic proton will

appear significantly downfield. The aromatic protons are deshielded by the electron-

withdrawing nitro and fluoro groups, and their signals will be split by both homo- and

heteronuclear coupling.
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Signal Assignment
(Proton)

Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aldehydic H 10.45 - 10.55 Singlet (s) -

H-3 8.20 - 8.30
Doublet of doublets

(dd)

³J(H,H) ≈ 8.5, ⁴J(H,F)

≈ 5.0

H-4 7.85 - 7.95 Triplet of doublets (td)
³J(H,H) ≈ 8.5, ⁵J(H,F)

≈ 2.5

H-5 7.75 - 7.85 Doublet of triplets (dt)
³J(H,H) ≈ 8.5, ⁴J(H,H)

& ⁴J(H,F) ≈ 1.0

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

The ¹³C NMR spectrum will display seven signals. The carbon attached to the fluorine atom will

appear as a doublet with a large coupling constant. The carbonyl and nitro-substituted carbons

will also be significantly downfield.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Aldehyde) 187 - 190

C-2 (C-F) 160 - 164 (d, ¹J(C,F) ≈ 260-270 Hz)

C-6 (C-NO₂) 151 - 154

C-4 137 - 139

C-1 (C-CHO) 132 - 134 (d, ²J(C,F) ≈ 3-4 Hz)

C-5 125 - 127

C-3 120 - 122 (d, ³J(C,F) ≈ 3-4 Hz)

Table 3: Predicted Fourier-Transform Infrared (FT-IR) Data

The IR spectrum will show characteristic absorption bands for the aldehyde, nitro, and aryl

fluoride functional groups.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b167507?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Predicted
Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3120 - 3080 Medium C-H Stretch Aromatic

2880 - 2860, 2780 -

2760
Medium

C-H Stretch (Fermi

resonance doublet)
Aldehyde

1715 - 1705 Strong C=O Stretch Conjugated Aldehyde

1610 - 1590 Medium-Strong C=C Stretch Aromatic Ring

1540 - 1520 Strong
N-O Asymmetric

Stretch
Nitro Group

1355 - 1345 Strong
N-O Symmetric

Stretch
Nitro Group

1270 - 1240 Strong C-F Stretch Aryl Fluoride

850 - 800 Strong
C-H Out-of-Plane

Bend
Aromatic

Table 4: Predicted Mass Spectrometry (MS) Fragmentation Data (Electron Ionization)

The mass spectrum will exhibit a molecular ion peak and characteristic fragments resulting

from the loss of the aldehyde and nitro groups.
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m/z (Mass-to-Charge
Ratio)

Proposed Fragment Ion Neutral Loss

169
[C₇H₄FNO₃]⁺˙ (Molecular Ion,

[M]⁺˙)
-

168 [M - H]⁺ H•

140 [M - CHO]⁺ •CHO

123 [M - NO₂]⁺ •NO₂

95 [C₆H₄F]⁺ CO, •NO₂

75 [C₅H₂F]⁺ CO, C₂H₂

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for a solid sample

like 2-Fluoro-6-nitrobenzaldehyde.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 10-25 mg of the solid sample in approximately 0.7 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR

tube. Add tetramethylsilane (TMS) as an internal standard (δ 0.00).

Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband

probe.

¹H NMR Acquisition:

Technique: Standard one-pulse experiment.

Acquisition Parameters: Spectral width of 12-16 ppm, relaxation delay of 2 s, 16-32 scans.

¹³C{¹H} NMR Acquisition:

Technique: Proton-decoupled one-pulse experiment.
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Acquisition Parameters: Spectral width of 220-240 ppm, relaxation delay of 5 s, 1024 or

more scans to achieve a good signal-to-noise ratio.

¹⁹F NMR Acquisition:

Technique: Proton-decoupled one-pulse experiment.

Acquisition Parameters: A spectral width appropriate for aryl fluorides (e.g., -100 to -180

ppm), relaxation delay of 2 s, 64-128 scans. Referenced externally to CFCl₃.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid

samples. Place a small amount of the crystalline powder directly onto the ATR crystal (e.g.,

diamond).

Instrumentation: An FT-IR spectrometer with an ATR accessory.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Apply consistent pressure to the sample using the ATR anvil to ensure good contact.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Co-add 16 to 32 scans to improve data quality. The final spectrum should be presented in

terms of transmittance or absorbance.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a volatile,

GC-compatible solvent such as dichloromethane or ethyl acetate.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source.

GC Conditions:
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Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm, DB-5ms or

equivalent).

Carrier Gas: Helium at a constant flow of 1 mL/min.

Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp at 15 °C/min to 280

°C and hold for 5 minutes.

Injector: 250 °C, split mode (e.g., 50:1).

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Scan range of m/z 40-450.

Source Temperature: 230 °C.

Mandatory Visualization
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Figure 1: Logical Workflow for Spectroscopic Analysis

1. Sample & Preparation

2. Spectroscopic Measurement

3. Raw Data Output

4. Data Interpretation & Structural Confirmation

Pure Sample:
2-Fluoro-6-nitrobenzaldehyde

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

FT-IR Spectroscopy
(ATR)

Mass Spectrometry
(GC-MS)

FIDs & Spectra
(Chemical Shift, J-Coupling)

Interferogram & Spectrum
(Wavenumber, Intensity)

Total Ion Chromatogram
& Mass Spectrum (m/z)

Correlate Data:
- Proton/Carbon Environment (NMR)

- Functional Groups (IR)
- Molecular Weight & Fragments (MS)

Verified Structure of
2-Fluoro-6-nitrobenzaldehyde

Click to download full resolution via product page

Caption: A logical workflow for the complete spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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